molecular formula C11H8ClNS B1529312 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole CAS No. 1344354-06-8

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole

Cat. No. B1529312
CAS RN: 1344354-06-8
M. Wt: 221.71 g/mol
InChI Key: KQLPCAFBJSDMKO-UHFFFAOYSA-N
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Description

“2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole” is a heterocyclic compound with the CAS Number: 1344354-06-8 . It has a molecular weight of 221.71 . It is a powder in physical form .


Molecular Structure Analysis

The molecular formula of “2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole” is C11H8ClNS .


Physical And Chemical Properties Analysis

The predicted boiling point of “2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole” is 385.3±40.0 °C . The predicted density is 1.379±0.06 g/cm3 .

Scientific Research Applications

Corrosion Inhibition

2-Chloro-4H,5H-naphtho[1,2-d][1,3]thiazole derivatives show potential as corrosion inhibitors. For instance, quinoxaline derivatives like 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole have been used as inhibitors for mild steel in acidic environments. Their effectiveness was confirmed through various methods such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy. These derivatives demonstrated high corrosion inhibition efficiency, making them promising for industrial applications in corrosion prevention (Saraswat & Yadav, 2020).

Solar Cell Applications

A naphtho[1,2-c:5,6-c']bis([1,2,5]-thiadiazole)-based narrow-bandgap π-conjugated polymer, related to the naphtho[1,2-d][1,3]thiazole structure, has been designed for application in polymer solar cells. This derivative has achieved remarkable power conversion efficiencies over 10% in both conventional and inverted device architectures, indicating its potential in the field of renewable energy (Jin et al., 2016).

Crystal Structure Analysis

The crystal structure of chloro-1-(2-thiazolylazo)-2-naphtholatopalladium(II) dioxane solvate, a compound related to 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole, has been extensively studied. This analysis provides insights into the molecular interactions and structural properties of such compounds, which is crucial for developing new materials and understanding their properties (Kurahashi, 1974).

Electrophilic Substitution Studies

Investigations into the electrophilic substitution reactions of naphtho[1,2-d][1,3]thiazole derivatives have revealed diverse outcomes depending on the nature of the attacking reagent. These studies provide valuable information for the synthesis and functionalization of these compounds, which can be applied in various chemical processes (Pesin & Kaukhova, 1972).

Semiconductor Research

Naphtho[1,2-c:5,6-c']bis([1,2,5]-thiadiazole) derivatives, similar to 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole, have been used in semiconductor research. For instance, a derivative with high electron and hole mobilities has been synthesized and utilized in ambipolar transporting devices. This highlights the compound's potential in electronic applications (Sun et al., 2009).

Antimicrobial Efficacy

2-Amino-4-(2-naphthalenyl) thiazole, a compound structurally related to 2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole, has been synthesized and evaluated for its antimicrobial efficacy. Its derivatives have shown promising results against various bacterial strains, indicating its potential in pharmaceutical applications (Patel & Mehta, 2006).

Safety And Hazards

The safety information for “2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole” includes several precautionary statements. For example, it should be kept away from heat/sparks/open flames/hot surfaces . It should not be allowed to come into contact with air . It should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4,5-dihydrobenzo[e][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNS/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLPCAFBJSDMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole
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2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole
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2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole
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2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole
Reactant of Route 6
2-chloro-4H,5H-naphtho[1,2-d][1,3]thiazole

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